molecular formula C10H18N2O B3079208 N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide CAS No. 1062394-37-9

N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide

Cat. No. B3079208
CAS RN: 1062394-37-9
M. Wt: 182.26 g/mol
InChI Key: BLSUYMGMONYZPC-UHFFFAOYSA-N
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Description

“N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide” is a chemical compound . It is related to a class of compounds known as piperidine derivatives . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives, including “N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These derivatives are designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular formula of “N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide” is C9H16N2O . The molecular weight is 168.236 Da .


Chemical Reactions Analysis

Piperidine derivatives, including “N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide”, are involved in various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, which are then evaluated for their anti-tubercular activity .

Scientific Research Applications

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Recent research highlights PCMC as a potent GSK-3 inhibitor . GSK-3 plays a crucial role in various signaling pathways, including those related to mood disorders, Alzheimer’s disease, and diabetes. Investigating PCMC’s selectivity, bioavailability, and in vivo effects could lead to therapeutic breakthroughs.

Future Directions

Piperidine derivatives, including “N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide”, have shown promise in various therapeutic applications . Future research may focus on further exploring the potential of these compounds in drug discovery .

properties

IUPAC Name

N-(piperidin-4-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(9-1-2-9)12-7-8-3-5-11-6-4-8/h8-9,11H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSUYMGMONYZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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